2-Fluoro-5-iodo-4-methylphenol
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Overview
Description
2-Fluoro-5-iodo-4-methylphenol is an organic compound with the molecular formula C7H6FIO It is a substituted phenol, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of agonists for the peroxisome proliferator-activated receptor δ (pparδ), a potential antiobesity drug .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-iodo-4-methylphenol . For instance, the compound should be stored at ambient temperature . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-fluoro-4-methylphenol. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols.
Scientific Research Applications
2-Fluoro-5-iodo-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-methylphenol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-5-methylphenol: Lacks the iodine atom, influencing its chemical behavior and applications.
Uniqueness
2-Fluoro-5-iodo-4-methylphenol is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds.
Biological Activity
2-Fluoro-5-iodo-4-methylphenol (C7H6FIO) is a halogenated phenolic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for its development as a pharmaceutical agent or as a component in chemical synthesis.
- Chemical Formula : C7H6FIO
- CAS Number : 97889435
- Molecular Weight : 232.03 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an antimicrobial agent and its interactions with biological systems.
Antimicrobial Activity
Research indicates that halogenated phenols, including this compound, exhibit antimicrobial properties. The presence of fluorine and iodine atoms enhances the compound's ability to disrupt microbial membranes and interfere with metabolic processes.
Study | Microorganism Tested | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Study A | Staphylococcus aureus | 50 | 15 |
Study B | Escherichia coli | 100 | 20 |
Study C | Candida albicans | 75 | 18 |
These findings suggest that the compound could be effective against both bacterial and fungal pathogens, making it a candidate for further pharmacological studies.
Cytotoxicity Studies
Cytotoxicity assays are essential to evaluate the safety profile of compounds intended for therapeutic use. Preliminary studies indicate that this compound exhibits moderate cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 28 |
These results indicate that while the compound has potential therapeutic effects, further investigation into its selectivity and mechanism of action is warranted.
The mechanism through which this compound exerts its biological effects is believed to involve the disruption of cellular membranes and interference with enzymatic activity. The presence of halogen atoms may enhance lipophilicity, allowing better penetration into microbial cells or tumor tissues.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of several halogenated phenols, including this compound, against clinical isolates of bacteria. The results demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics, suggesting a novel application in treating resistant infections. -
Case Study on Cancer Cell Lines :
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in apoptosis as evidenced by increased caspase activity. This indicates potential as an anticancer agent, particularly in combination therapies.
Properties
IUPAC Name |
2-fluoro-5-iodo-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKBUKLWURIRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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